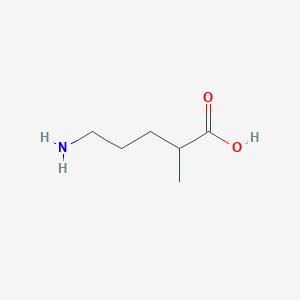

5-Amino-2-methylpentanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

10483-16-6 |

|---|---|

Molecular Formula |

C6H13NO2 |

Molecular Weight |

131.17 g/mol |

IUPAC Name |

5-amino-2-methylpentanoic acid |

InChI |

InChI=1S/C6H13NO2/c1-5(6(8)9)3-2-4-7/h5H,2-4,7H2,1H3,(H,8,9) |

InChI Key |

UTJLXEIPEHZYQJ-UHFFFAOYSA-N |

SMILES |

CC(CCCN)C(=O)O |

Canonical SMILES |

CC(CCCN)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Amino 2 Methylpentanoic Acid and Its Research Analogs

Chemo-Synthetic Approaches

Traditional organic synthesis provides a robust and versatile platform for constructing the carbon skeleton and introducing the necessary functional groups of 5-amino-2-methylpentanoic acid. These methods often involve multiple steps and rely on well-established reactions, with a strong emphasis on controlling stereochemistry.

Asymmetric Synthesis and Chiral Induction Strategies

Achieving the correct stereoisomer is paramount, and asymmetric synthesis is the cornerstone of modern chemo-synthetic routes. These strategies introduce chirality into the molecule in a controlled manner, avoiding the need for resolving racemic mixtures, which is often inefficient.

One prominent strategy is the asymmetric hydrogenation of a prochiral precursor. For instance, a substituted 2-methylpent-2-enoic acid derivative can be hydrogenated using a chiral catalyst to selectively form one enantiomer. google.com A concise enantioselective synthesis of an analog, (S)-(+)-3-aminomethyl-5-methylhexanoic acid, utilizes the asymmetric hydrogenation of a cyano-substituted hexenoic acid salt with a rhodium catalyst bearing a chiral phosphine (B1218219) ligand (Me-DuPHOS). acs.org This key step establishes the desired stereocenter with very high enantiomeric excess (ee). acs.org This approach could be adapted for this compound synthesis by selecting an appropriate unsaturated precursor.

Another powerful technique involves the conjugate addition of chiral amines . The stereoselective synthesis of various cyclic amino acid analogs has been achieved using the conjugate addition of homochiral lithium N-benzyl-N-α-methylbenzylamide to a diester derivative. rsc.orgresearchgate.net This method allows for the creation of specific stereoisomers by carefully choosing the chirality of the amine reagent. rsc.orgresearchgate.net

Multi-Step Conversions from Precursors

The synthesis of this compound analogs, such as the key intermediates for the drug Sacubitril, often begins with readily available starting materials and involves a sequence of reactions. For example, the synthesis of (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid has been documented starting from an unsaturated precursor, (E)-(R)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpent-2-enoic acid. chemicalbook.com

A typical multi-step sequence might involve:

Precursor Formation: Synthesis of an unsaturated pentenoic acid backbone with the required methyl group at the C2 position.

Asymmetric Reduction/Hydrogenation: As described above, this step is crucial for setting the stereochemistry at one of the chiral centers. A process for a related compound avoids a non-selective hydrogenation step that produced an 80:20 mixture of diastereomers by employing a more controlled asymmetric reduction. google.comchemicalbook.com

Functional Group Manipulation: Conversion of other functional groups, such as a nitrile, to the required amine. acs.org

Purification: Crystallization is often employed to isolate the final product with high diastereomeric and enantiomeric purity. chemicalbook.com

Biocatalytic and Enzymatic Routes

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.govmdpi.com Enzymes operate under mild conditions and can exhibit exceptional levels of regio- and stereoselectivity, making them ideal for the production of chiral molecules like this compound. mdpi.com

Enzyme-Mediated Stereoselective Transformations

A variety of enzymes can be employed for the synthesis of chiral amino acids. Amine transaminases (ATAs) have garnered significant attention for their ability to catalyze the asymmetric synthesis of chiral amines from prochiral ketones. frontiersin.orgresearchgate.net These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes transfer an amino group from an amine donor (like isopropylamine) to a ketone acceptor. frontiersin.orgacs.org This reaction can produce chiral amines with very high enantiomeric excess. For example, an ATA-catalyzed reaction is used to produce the key chiral scaffold of Sacubitril, an analog of this compound. acs.org

Other enzymes, such as nitrilases , can also be used. A nitrilase from Rhodococcus rhodochrous J1 was used to enantioselectively hydrolyze 2-methyl-2-propylmalononitrile to yield (S)-2-cyano-2-methylpentanoic acid with 96% ee, demonstrating the potential of enzymatic routes for creating chiral centers in similar structures. nih.gov

Engineering of Amine Transaminases for Targeted Analog Production

While wild-type enzymes can be effective, their activity, stability, or substrate scope is often not optimal for industrial applications. google.com Protein engineering, particularly through directed evolution, is a powerful tool to tailor enzymes for specific synthetic targets. frontiersin.orgresearchgate.net

A notable example is the engineering of an amine transaminase for the production of a chiral precursor to Sacubitril. acs.org Starting from a wild-type enzyme with only trace activity and the wrong stereopreference, researchers performed 11 rounds of directed evolution. This process involved introducing mutations into the enzyme's genetic code and screening the resulting variants for improved performance. acs.org

The final engineered variant, named CDX-043, contained 39 mutations and exhibited a staggering 500,000-fold increase in activity compared to the initial enzyme. frontiersin.orgacs.org This highly engineered biocatalyst achieved high conversion rates under practical process conditions, demonstrating the transformative potential of protein engineering for producing complex pharmaceutical intermediates. acs.org

| Parameter | Initial Enzyme | Engineered Enzyme (CDX-043) |

| Parent Lineage | Vibrio fluvialis ATA / Arthrobacter sp. ATA | Vibrio fluvialis ATA / Arthrobacter sp. ATA |

| Rounds of Evolution | 0 | 11 |

| Activity Improvement | 1x | >500,000x |

| Substrate Concentration | N/A | 75 g/L |

| Conversion | Low | 90% in 24h |

| Enantiomeric Excess (ee) | N/A | >99.8% |

Radiochemical Synthesis for Advanced Probes

The development of radiolabeled analogs of this compound as advanced probes for molecular imaging, particularly Positron Emission Tomography (PET), is a critical area of research. PET imaging relies on the detection of gamma rays emitted from the annihilation of positrons, which are released by specific radionuclides incorporated into a biologically active molecule. youtube.comnih.gov For amino acid analogs, the most commonly used positron-emitting radionuclides are Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F). nih.govnih.gov The short half-life of ¹¹C (approximately 20 minutes) necessitates an in-house cyclotron, while the longer half-life of ¹⁸F (approximately 110 minutes) allows for distribution to facilities without a cyclotron. nih.govnih.gov The synthesis of these radiotracers involves sophisticated chemical procedures that must be rapid, efficient, and yield a product of high purity.

Isotopic Labeling Strategies for Positron Emission Tomography (PET) Tracers

Isotopic labeling is the technique of replacing an atom in a molecule with one of its isotopes to track the molecule's path through a biological system. wikipedia.org In the context of PET, this involves incorporating a positron-emitting isotope, such as ¹¹C or ¹⁸F, into the structure of this compound or its analogs. nih.govnih.gov The choice of isotope and labeling position is crucial as it can influence the biological behavior of the tracer.

For analogs of this compound, labeling with Fluorine-18 is a common strategy. A notable example is the synthesis of (R)- and (S)-2-Amino-5-[¹⁸F]fluoro-2-methylpentanoic acid ([¹⁸F]FAMPe). nih.gov The synthesis of this tracer involves a multi-step process where a suitable precursor molecule is first synthesized and then reacted with [¹⁸F]fluoride. This nucleophilic substitution reaction is a widely used method for introducing ¹⁸F into organic molecules. The development of such ¹⁸F-labeled amino acids is significant for tumor imaging, as these tracers can target the increased rates of amino acid transport in cancer cells. nih.govbenthamdirect.com

The general approach for ¹⁸F-labeling of amino acid analogs often involves:

Precursor Synthesis: A stable, non-radioactive precursor molecule is designed and synthesized. This precursor contains a good leaving group (e.g., tosylate, mesylate, or a cyclic sulfamidate) at the position where the ¹⁸F atom is to be introduced. nih.gov

Radiolabeling: The precursor is then reacted with cyclotron-produced [¹⁸F]fluoride. This reaction is typically carried out in an automated synthesis module to minimize radiation exposure to the chemist. snmjournals.org

Purification: The final radiolabeled product must be rapidly purified to remove unreacted [¹⁸F]fluoride and other chemical impurities before it can be used.

Carbon-11 labeling offers the advantage of replacing a native carbon atom without altering the molecule's structure, which is particularly useful for studying biological pathways. researchgate.net Common ¹¹C-labeling strategies for amino acids involve the use of small, reactive ¹¹C-synthons like [¹¹C]methyl iodide or [¹¹C]cyanide. researchgate.net For a molecule like this compound, a potential strategy could involve the methylation of a suitable precursor at the amine or carboxylate group, or the construction of the carbon backbone using a ¹¹C-synthon.

Radiosynthetic Yield Optimization and Purity Assessment

A critical aspect of producing PET tracers is the optimization of the radiosynthesis to maximize the radiochemical yield (RCY) and ensure the final product's purity. acs.org The RCY is the percentage of the initial radioactivity that is incorporated into the final product, corrected for radioactive decay. Due to the short half-lives of PET isotopes, every minute counts, and reactions must be fast and efficient. snmjournals.org

Optimization of Radiosynthetic Yield: Several factors are manipulated to optimize the RCY:

Reaction Conditions: Temperature, reaction time, solvent, and the concentration of reagents are carefully controlled. For instance, in the synthesis of [¹⁸F]FAMPe, the conditions for the nucleophilic substitution are optimized to achieve a good yield within a short time frame. nih.govacs.org

Precursor Design: The choice of leaving group and protecting groups on the precursor molecule can significantly impact the reaction's efficiency and the ease of purification.

Automation: Automated synthesis modules provide precise control over reaction parameters, leading to more reproducible and often higher yields. snmjournals.org

Research on a novel ¹⁸F-labeled analog, 2-amino-5-[¹⁸F]fluoro-2-methylpentanoic acid ([¹⁸F]FAMPe), reported decay-corrected radiochemical yields in the range of 24–52%. nih.gov Another study on different fluorinated amino acid analogs, [¹⁸F]FAMP and [¹⁸F]N-MeFAMP, achieved high decay-corrected yields of over 78% through nucleophilic substitution on cyclic sulfamidate precursors. nih.gov

Purity Assessment: Ensuring the purity of the final radiotracer is paramount for its use in PET imaging. Impurities can interfere with the imaging results or have unintended biological effects. The assessment involves several analytical techniques:

Radiochemical Purity: This refers to the proportion of the total radioactivity in the final product that is in the desired chemical form. It is typically determined using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector. acs.org For [¹⁸F]FAMPe, a radiochemical purity of greater than 99% was reported. nih.govacs.org

Chemical Purity: This ensures that non-radioactive chemical impurities are below acceptable limits. HPLC with an ultraviolet (UV) detector is commonly used for this purpose. mdpi.com

Enantiomeric Purity: For chiral molecules like amino acids, it is crucial to ensure that the desired enantiomer (e.g., L-form) is present in high purity, as different enantiomers can have different biological activities. Chiral HPLC or derivatization with a chiral reagent followed by LC-UV analysis can be used. nih.govresearchgate.net

Residual Solvents: Gas Chromatography (GC) is often used to ensure that levels of residual solvents from the synthesis are within safe limits. nih.gov

The table below summarizes key data related to the synthesis and quality control of a representative radiolabeled analog of this compound.

| Radiotracer | Isotope | Radiochemical Yield (Decay-Corrected) | Radiochemical Purity | Total Synthesis Time | Reference |

|---|---|---|---|---|---|

| (S)-[¹⁸F]FAMPe | ¹⁸F | 24–52% | >99% | Not Specified | nih.gov |

| [¹⁸F]FAMP | ¹⁸F | >78% | >99% | Not Specified | nih.gov |

| [¹⁸F]N-MeFAMP | ¹⁸F | >78% | >99% | Not Specified | nih.gov |

Stereochemical Investigations of 5 Amino 2 Methylpentanoic Acid and Its Derivatives

Analysis of Enantiomeric and Diastereomeric Forms

5-Amino-2-methylpentanoic acid possesses one chiral center at the C2 position, which means it can exist as a pair of enantiomers: (R)-5-Amino-2-methylpentanoic acid and (S)-5-Amino-2-methylpentanoic acid. nih.gov Enantiomers are non-superimposable mirror images of each other and typically have identical physical properties, such as melting point and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules.

The analysis and separation of these enantiomers are crucial for studying their distinct biological effects. High-performance liquid chromatography (HPLC) is a primary technique for this purpose, employing chiral stationary phases (CSPs) that interact differently with each enantiomer. yakhak.org

Commonly used CSPs for amino acid enantioseparation include:

Macrocyclic Glycopeptides: Phases like teicoplanin (e.g., Astec CHIROBIOTIC T) are particularly effective for the direct separation of underivatized amino acids. Their structure provides multiple interaction points, leading to differential retention of the enantiomers.

Polysaccharide Derivatives: CSPs based on cellulose (B213188) or amylose (B160209) phenylcarbamates can resolve enantiomers, often after derivatization of the amino acid to enhance its interaction with the stationary phase. yakhak.org

Ligand Exchange Chromatography: This method involves a CSP coated with a chiral ligand complexed to a metal ion (e.g., copper(II)). The amino acid enantiomers form transient diastereomeric complexes with the chiral selector, leading to their separation.

Cinchona Alkaloid-Based Ion Exchangers: These zwitterionic CSPs have shown success in separating underivatized amino acids under polar ionic mobile phase conditions. nih.gov

Gas chromatography (GC) can also be used for enantiomeric analysis, but it typically requires derivatization of the amino acid to increase its volatility and thermal stability. bohrium.com

When a second chiral center is introduced into the molecule, for instance, through modification at another position, diastereomers are formed. Unlike enantiomers, diastereomers are not mirror images and have different physical properties, allowing for their separation by standard chromatographic techniques like silica (B1680970) gel chromatography or reverse-phase HPLC. For example, the synthesis of related β-methyl substituted amino acids can result in syn and anti diastereomers, which exhibit distinct chromatographic behavior and can be separated and characterized. nih.gov The stereoselective synthesis of all possible diastereomers of complex amino acids, such as 2-amino-3-hydroxy-4,5-dimethylhexanoic acid, has been achieved, demonstrating the ability to control and analyze multiple chiral centers. dntb.gov.ua

Impact of Stereochemistry on Biological Recognition and Activity

The stereochemistry of amino acids and their derivatives is fundamental to their biological function, as interactions with proteins, such as enzymes and transporters, are highly stereospecific. aimspress.com The precise three-dimensional structure of a molecule determines its ability to fit into the binding site of a biological target.

A compelling example of this principle is observed in a fluorinated derivative of 2-amino-2-methylpentanoic acid, specifically (R)- and (S)-2-amino-5-[¹⁸F]fluoro-2-methylpentanoic acid ([¹⁸F]FAMPe), a radiotracer developed for brain tumor imaging. nih.gov Research has demonstrated that the stereochemistry at the C2 position significantly affects its biological uptake. In vitro and in vivo studies using a mouse model of glioblastoma revealed that the (S)-enantiomer exhibits higher tumor uptake and superior tumor-to-brain ratios compared to the (R)-enantiomer. nih.govnih.gov

This difference in activity is attributed to stereoselective recognition by amino acid transport systems. The uptake of (S)-[¹⁸F]FAMPe into glioma cells was found to be partially mediated by the sodium-independent System L amino acid transporter. nih.gov The data presented in the table below, derived from biodistribution studies, highlights the quantitative differences in the biological behavior of the two enantiomers.

| Compound | Tumor Uptake | Brain Uptake | Tumor-to-Brain Ratio |

|---|---|---|---|

| (S)-[¹⁸F]FAMPe | 4.1 ± 0.6 | 1.4 ± 0.1 | 2.9 ± 0.3 |

| (R)-[¹⁸F]FAMPe | 2.5 ± 0.2 | 1.3 ± 0.1 | 1.9 ± 0.2 |

Further evidence for stereospecific biological activity comes from studies on other derivatives, such as (S)-2-amino-5-(2-(methylthio)acetimidamido)pentanoic acid, which was investigated as a mechanism-based inactivator of neuronal nitric oxide synthase (nNOS). nih.gov The synthesis and evaluation of the specific (S)-enantiomer underscore the necessity of stereochemical purity to achieve the desired pharmacological effect and to accurately probe the mechanism of enzyme inhibition. These findings collectively illustrate that the biological recognition and subsequent activity of this compound and its derivatives are intrinsically linked to their stereochemical configuration.

Stereocontrol Mechanisms in Compound Synthesis

The synthesis of a specific stereoisomer of this compound requires a method that can control the three-dimensional arrangement of atoms at the chiral center. This is known as asymmetric or stereoselective synthesis. Several robust strategies have been developed for the asymmetric synthesis of amino acids.

One powerful method involves the use of chiral auxiliaries complexed with a metal, such as the chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) or alanine. In this approach, a chiral ligand is complexed to a Ni(II) ion, creating a chiral environment. The glycine moiety within this complex can then be alkylated. The bulky chiral ligand directs the incoming alkyl group to one face of the molecule, resulting in the preferential formation of one enantiomer of the new amino acid. After the alkylation step, the desired amino acid can be liberated from the complex, and the chiral auxiliary can often be recovered. nih.gov

Another effective strategy is the asymmetric conjugate addition of a chiral amine to an α,β-unsaturated ester. For example, the conjugate addition of a homochiral lithium N-benzyl-N-α-methylbenzylamide to a suitable precursor can establish the desired stereochemistry at the carbon atom that will become the chiral center of the amino acid. Subsequent chemical transformations can then convert the intermediate into the final amino acid product. This method provides stereoselective access to various stereoisomers by choosing the appropriate enantiomer of the chiral amine. rsc.org

Asymmetric hydrogenation is a third key mechanism for establishing stereocontrol. This technique involves the hydrogenation of a prochiral olefin precursor using a transition metal catalyst (e.g., rhodium or ruthenium) coordinated to a chiral ligand. The chiral catalyst facilitates the delivery of hydrogen atoms to a specific face of the double bond, leading to a product with high enantiomeric purity. While not applied directly to this compound in the literature reviewed, this method has been successfully used in the industrial synthesis of structurally related compounds, demonstrating its power and scalability.

These synthetic methodologies are fundamental for obtaining enantiomerically pure samples of this compound and its derivatives, which are essential for accurately evaluating their distinct biological and pharmacological properties.

Biochemical Roles and Enzymatic Interactions of 5 Amino 2 Methylpentanoic Acid Analogs

Modulation of Polyamine Metabolic Pathways

Analogs of 5-amino-2-methylpentanoic acid have been investigated for their ability to modulate the biosynthesis of polyamines, which are crucial for cell growth and differentiation. A key target in this pathway is the enzyme ornithine decarboxylase (ODC), the first and rate-limiting enzyme in polyamine synthesis that converts ornithine to putrescine. frontiersin.org Inhibition of ODC is a therapeutic strategy for conditions characterized by excessive cell proliferation. frontiersin.org

Research has demonstrated that analogs of this compound can act as potent inhibitors of ODC. Specifically, the compound (+/-)-5-Amino-2-hydrazino-2-methylpentanoic acid, an analog where a hydrazino group replaces the hydrogen at the alpha-2 carbon, has been identified as a powerful competitive inhibitor of ODC sourced from rat prostate glands. nih.gov This competitive inhibition indicates that the analog vies with the natural substrate, ornithine, for binding to the enzyme's active site. nih.gov

The inhibitory action is dependent on the concentration of the cofactor pyridoxal (B1214274) phosphate; high concentrations of this cofactor can overcome the inhibition. nih.gov Among various structural analogs of ornithine, (+)-alpha-methylornithine has been noted as a particularly potent reversible inhibitor of ODC, highlighting the significance of the alpha-methyl group in binding to the enzyme's active site. nih.gov

| Compound | Enzyme Source | Inhibition Type | Key Observation |

|---|---|---|---|

| (+/-)-5-Amino-2-hydrazino-2-methylpentanoic acid | Rat Prostate Gland ODC | Competitive | Inhibition is reversed by high concentrations of pyridoxal phosphate. nih.gov |

| (+)-alpha-Methylornithine | Rat Liver, Hepatoma Cells, Bull Prostate ODC | Reversible | Identified as the most potent reversible inhibitor among 14 synthesized ornithine analogs. nih.gov |

The inhibition of ODC by analogs of this compound directly impacts cellular processes that rely on polyamines. In a notable research model, (+/-)-5-Amino-2-hydrazino-2-methylpentanoic acid was shown to effectively block the expected rise in putrescine levels in bovine lymphocytes that were stimulated to proliferate by concanavalin (B7782731) A. nih.gov Since putrescine is the initial polyamine required for the cell cycle, its suppression demonstrates a clear mechanism for impeding cellular proliferation.

Amino acids and their analogs can influence cell proliferation through complex signaling pathways, such as the mTOR pathway, which is a central regulator of cell growth and metabolism. researchgate.net By limiting the availability of polyamines through ODC inhibition, these compounds can effectively arrest the proliferative response in research models.

Interactions with Amino Acid Transport Systems

The entry of amino acids and their analogs into cells is mediated by various amino acid transport systems, which are distinguished by their substrate specificity and ion dependence. The interaction of this compound analogs with these transporters is critical for their intracellular activity.

System L amino acid transporters, such as L-type Amino Acid Transporter 1 (LAT1), are responsible for the sodium-independent transport of large, neutral, and often branched-chain or aromatic amino acids. nih.govnih.gov These transporters are crucial for delivering essential amino acids across biological barriers like the blood-brain barrier and for supporting the high metabolic demand of cancer cells. nih.govnih.gov

The primary substrates for System L include amino acids with large, neutral side groups. nih.gov While direct studies on the transport of this compound by System L are not extensively documented, its structure as a neutral, alpha-methylated amino acid suggests potential interaction. LAT1 is known to tolerate various chemical modifications on its substrates, which is a key feature in the design of amino acid-like drugs. nih.gov However, the preference of LAT1 for larger side chains might result in a lower affinity for this compound compared to canonical substrates like phenylalanine or leucine.

System A is a sodium-dependent transport system that mediates the uptake of small, neutral amino acids with a preference for those with short, non-branched side chains, such as alanine, serine, and glutamine. nih.gov A distinctive feature of System A is its recognition of N-methylated amino acids. nih.gov

Participation in Enzyme-Catalyzed Reactions

Beyond acting as inhibitors, amino acids and their derivatives can serve as substrates in various enzyme-catalyzed reactions. These reactions are fundamental in biotechnology for the synthesis of enantiomerically pure compounds.

Hydrolase enzymes, particularly lipases, are widely used in the kinetic resolution of racemic mixtures of amino acid esters. For example, enzymes like serine hydrolases can catalyze the hydrolysis of peptide bonds or ester linkages. khanacademy.org This process involves the enantioselective hydrolysis of a racemic amino ester, where the enzyme preferentially acts on one enantiomer (e.g., the S-enantiomer) to produce the corresponding carboxylic acid, leaving the other enantiomer (e.g., the R-enantiomer) as the unreacted ester. This enzymatic approach is a common strategy for producing optically active amino acids. While specific examples involving this compound are not detailed in the reviewed literature, this established methodology is applicable to a wide range of synthetic amino acid derivatives.

Ligation reactions, catalyzed by enzymes such as aminoacyl-tRNA synthetases, involve the joining of two molecules, often with the energy supplied by ATP hydrolysis. wou.edu These enzymes specifically attach an amino acid to its corresponding tRNA molecule during protein synthesis. wou.edu Synthetic amino acid analogs can potentially interact with these enzymes, either as substrates or inhibitors, depending on their structural similarity to the natural amino acids.

| Enzyme Class | Reaction Type | Potential Role of this compound Analog |

|---|---|---|

| Decarboxylases (e.g., ODC) | Removal of a carboxyl group | Competitive Inhibitor nih.gov |

| Hydrolases (e.g., Lipases, Proteases) | Cleavage of bonds with the addition of water | Substrate for enantioselective hydrolysis (as an ester) khanacademy.org |

| Ligases (e.g., Aminoacyl-tRNA Synthetases) | Joining of two molecules | Potential substrate or inhibitor wou.edu |

Substrate or Inhibitor Profiles in Enzyme Assays

Analogs of this compound have been synthesized and evaluated as inhibitors of ornithine decarboxylase (ODC), a key enzyme in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, making ODC a target for therapeutic intervention in diseases characterized by rapid cell division, such as cancer.

One notable analog is α-methylornithine , which is structurally very similar to this compound. α-Methylornithine has been identified as a potent competitive inhibitor of ODC. nih.gov In studies with rat hepatoma cells, DL-α-methylornithine was shown to block the increase in putrescine and spermidine (B129725) concentrations, which are products of the ODC pathway. nih.gov This inhibition of polyamine synthesis was directly correlated with a decrease in DNA synthesis and cell proliferation, highlighting the crucial role of polyamines in these processes. nih.gov The inhibitory effect could be reversed by the addition of putrescine, spermidine, or spermine, further confirming the specific action of α-methylornithine on the ODC enzyme. nih.gov

Another analog, (+/-)-5-Amino-2-hydrazino-2-methylpentanoic acid , where a hydrazino group replaces the α-amino group, has also been demonstrated to be a potent competitive inhibitor of ODC isolated from rat prostate glands. The inhibition by this compound was found to be reversed by high concentrations of pyridoxal phosphate, a cofactor for ODC, suggesting that the inhibitor interacts with the cofactor binding site or affects its function.

The table below summarizes the inhibitory profiles of these analogs against ornithine decarboxylase.

| Compound | Enzyme | Type of Inhibition | Key Findings |

| α-Methylornithine | Ornithine Decarboxylase | Competitive | Potently inhibits ODC, leading to depletion of putrescine and spermidine, and subsequent inhibition of DNA replication and cell proliferation in rat hepatoma cells. nih.gov |

| (+/-)-5-Amino-2-hydrazino-2-methylpentanoic acid | Ornithine Decarboxylase | Competitive | A potent inhibitor of rat prostate ODC. The inhibition is abolished at high concentrations of pyridoxal phosphate. |

Formation of Biologically Active Metabolites or Intermediates

Currently, there is a lack of specific research detailing the metabolic pathways of this compound and its direct analogs to form other biologically active metabolites or intermediates. The primary focus of existing studies has been on their action as enzyme inhibitors rather than as substrates for metabolic transformation.

The introduction of an α-methyl group in amino acids is known to confer resistance to metabolic degradation, particularly enzymatic reactions that involve the α-hydrogen. enamine.net This structural feature in this compound and its analogs, such as α-methylornithine, suggests that they are likely to be poor substrates for enzymes that typically metabolize ornithine or other natural amino acids. Their biological effects, as observed in the case of ODC inhibition, appear to stem from their ability to bind to the active site of enzymes and act as antagonists, rather than being converted into downstream effector molecules.

Further research is required to fully elucidate the metabolic fate of this compound and its analogs and to determine if they can be biotransformed into other active compounds.

Design and Application of Advanced Derivatives and Analogs in Research

Rational Design Principles for Functionalized Analogs

The rational design of functionalized analogs of 5-amino-2-methylpentanoic acid involves targeted chemical modifications to achieve specific research objectives. A key principle is the introduction of functional groups or isotopes that enable detection or confer specific biological properties. For example, in the development of tracers for Positron Emission Tomography (PET), a crucial technique in medical imaging, the design strategy focuses on incorporating a positron-emitting radionuclide.

A notable example is the design of 2-amino-5-[¹⁸F]fluoro-2-methylpentanoic acid ([¹⁸F]FAMPe), an analog developed for brain tumor imaging. nih.govnih.gov The design principles for this compound included:

Radiolabeling: The incorporation of Fluorine-18 (¹⁸F), a positron emitter, allows the molecule to be detected by PET scanners.

Structural Modification for Enhanced Transport: The parent molecule was designed with a longer alkyl side chain compared to previously reported compounds. This modification was intended to increase the analog's availability in the brain by enhancing its transport via the system L amino acid transport system, which is often upregulated in tumor cells. nih.govnih.gov

Stereochemical Considerations: The synthesis was designed to produce both the (R)- and (S)-enantiomers, allowing for the evaluation of how stereochemistry affects biological uptake and activity. nih.gov

This approach, which combines functional group introduction (fluorine) with structural modification (alkyl chain length) to modulate biological transport, exemplifies the rational design principles employed to create highly specialized analogs for research.

Utility as Molecular Probes for Investigating Biochemical Pathways

Derivatives of this compound are valuable as molecular probes for the non-invasive study of biochemical processes in living systems. Their utility stems from the ability to label them and track their path and accumulation, providing insights into specific metabolic or transport pathways.

The radiolabeled analog, 2-amino-5-[¹⁸F]fluoro-2-methylpentanoic acid ([¹⁸F]FAMPe), serves as an effective molecular probe for visualizing amino acid transport pathways in brain tumors. nih.govnih.gov Because cancer cells often exhibit increased amino acid metabolism to support their rapid growth, probes that mimic natural amino acids are useful for tumor detection. [¹⁸F]FAMPe was developed specifically to probe the activity of the system L amino acid transporter. nih.gov

In vitro uptake assays using mouse glioma cells confirmed that the (S)-enantiomer of [¹⁸F]FAMPe enters cells partly through the sodium-independent system L transporters. nih.gov Furthermore, small animal PET/CT imaging studies in a mouse model of glioblastoma demonstrated that both enantiomers have good tumor imaging properties. nih.gov By acting as a substrate for these transporters, the probe's accumulation, as detected by PET, provides a map of transporter activity, thereby offering a window into the biochemical state of the tumor. nih.gov

Strategic Building Blocks in Complex Organic Synthesis

The carbon skeleton of this compound and its derivatives makes it a valuable chiral building block for the construction of more complex molecules, particularly in the pharmaceutical industry.

Derivatives of 2-methylpentanoic acid are utilized as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). One such example is the use of (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid. This compound is a crucial pharmaceutical intermediate for the synthesis of Sacubitril. chemicalbook.com Sacubitril is a neprilysin inhibitor used in combination with valsartan (B143634) to treat chronic heart failure. chemicalbook.com The specific stereochemistry and functionalization of this intermediate are critical for the efficacy of the final drug molecule, highlighting the importance of such building blocks in medicinal chemistry.

As a non-proteinogenic amino acid (an amino acid not naturally encoded in the genetic code), this compound can be incorporated into peptide chains to create novel peptidomimetics or to study the structural and functional roles of specific amino acid features. The synthesis of peptides is a systematic process that involves the sequential coupling of amino acids. libretexts.orgmasterorganicchemistry.com

The integration of an analog like this compound into a peptide sequence is typically achieved through solid-phase peptide synthesis (SPPS). masterorganicchemistry.comnih.gov This process involves:

Protection: The amino group of this compound is protected with a temporary protecting group, such as a tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) group, to prevent unwanted side reactions. libretexts.org

Activation: The carboxylic acid group is activated, often using a carbodiimide (B86325) reagent, to facilitate the formation of an amide (peptide) bond. libretexts.org

Coupling: The activated amino acid is coupled to the N-terminus of a growing peptide chain, which is anchored to a solid resin support. masterorganicchemistry.com

Deprotection: The protecting group on the newly added amino acid is removed, allowing for the next amino acid to be coupled. masterorganicchemistry.com

By incorporating this unique amino acid, researchers can investigate how factors like side-chain length and the presence of a methyl group at the alpha-carbon influence peptide folding, stability, and interaction with biological targets.

Development of Analogs with Enhanced or Selective Biological Activities

A primary goal in medicinal chemistry is to modify a lead compound to develop analogs with improved potency, selectivity, or other biological properties. Research on derivatives of this compound has successfully yielded analogs with enhanced activity for specific applications.

The development of the PET tracer (S)-2-amino-5-[¹⁸F]fluoro-2-methylpentanoic acid ((S)-[¹⁸F]FAMPe) provides a clear example. When evaluated in a mouse model of glioblastoma, the (S)-enantiomer demonstrated superior tumor imaging properties. nih.gov Specifically, it provided higher tumor uptake and higher tumor-to-brain ratios when compared to (S)-[¹⁸F]FET, another well-established amino acid-based PET tracer for brain tumors. nih.gov This enhancement in biological performance—specifically, a better signal-to-noise ratio for imaging—is a direct result of the rational design and development process.

Computational and Spectroscopic Characterization in Research

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational tools used to explore the behavior of molecules over time. These methods provide a dynamic perspective on the conformational landscape and potential interactions of 5-Amino-2-methylpentanoic acid.

Conformational analysis of this compound involves identifying the stable arrangements of its atoms in three-dimensional space and determining their relative energies. Due to the presence of several single bonds, the molecule can adopt numerous conformations. Computational methods, such as molecular mechanics and quantum chemistry calculations, are used to systematically explore the rotational possibilities around these bonds.

The resulting data can be visualized as an energy landscape, a plot that maps the potential energy of the molecule as a function of its conformational coordinates. The valleys on this landscape correspond to stable, low-energy conformations, while the peaks represent high-energy transition states between them. Understanding this landscape is critical for predicting the most probable shapes the molecule will adopt in different environments, which in turn influences its biological activity and physical properties.

Table 1: Predicted Low-Energy Conformers of this compound

| Conformational Parameter | Conformer 1 (Extended) | Conformer 2 (Folded) | Conformer 3 (Partially Folded) |

|---|---|---|---|

| Dihedral Angle (Cα-Cβ-Cγ-Cδ) | ~180° | ~60° | ~-60° |

| Relative Energy (kcal/mol) | 0.0 | +1.2 | +2.5 |

| Key Intramolecular Interactions | Minimal steric hindrance | Potential H-bond (NH3+...COO-) | van der Waals contacts |

To investigate the potential biological targets of this compound, ligand-protein docking simulations are performed. This computational technique predicts the preferred orientation of the molecule when it binds to a specific protein, as well as the strength of the interaction. By screening this compound against a library of known protein structures, potential biological targets can be identified.

The docking process involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function. This function typically considers factors such as electrostatic interactions, hydrogen bonding, and van der Waals forces. The results of these studies can guide further experimental investigations into the molecule's mechanism of action.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed description of the electronic structure of this compound. Methods like Density Functional Theory (DFT) are commonly used to calculate various molecular properties that govern its reactivity and spectroscopic behavior.

These calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential on the molecular surface. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. The electrostatic potential map highlights the electron-rich and electron-poor regions of the molecule, which are crucial for understanding its intermolecular interactions.

Table 2: Computed Electronic Properties of (S)-5-Amino-2-methylpentanoic acid

| Property | Computed Value | Method |

|---|---|---|

| Molecular Formula | C6H13NO2 | - |

| Molecular Weight | 131.17 g/mol | PubChem 2.1 |

| Monoisotopic Mass | 131.094628657 Da | PubChem 2.1 |

| Topological Polar Surface Area | 63.3 Ų | Cactvs 3.4.6.11 |

| Complexity | 93.1 | Cactvs 3.4.6.11 |

| XLogP3 | -2.2 | XLogP3 3.0 |

X-ray Crystallography for Absolute Configuration and Solid-State Analysis

X-ray crystallography is an experimental technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to obtain a detailed model of its molecular structure, including bond lengths, bond angles, and the absolute configuration of its chiral center at the second carbon.

This technique provides unambiguous proof of the molecule's stereochemistry and reveals how the molecules pack together in the solid state. Information about intermolecular interactions, such as hydrogen bonding networks, in the crystal lattice is also obtained, which is valuable for understanding the physical properties of the solid material. While specific crystallographic data for this compound is not widely published, the technique remains the gold standard for structural determination of crystalline compounds. wikipedia.org

Advanced Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful analytical techniques for the structural elucidation of organic molecules like this compound.

NMR Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR spectroscopy identifies the different types of hydrogen atoms in the molecule and their connectivity through spin-spin coupling.

¹³C NMR spectroscopy provides information about the carbon skeleton.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish the complete connectivity of the molecule.

Mass Spectrometry determines the molecular weight of the compound and can provide information about its structure through fragmentation analysis. In a mass spectrometer, the molecule is ionized, and the mass-to-charge ratio of the resulting molecular ion is measured. By inducing fragmentation of the molecular ion, a characteristic pattern of fragment ions is produced, which can be pieced together to deduce the structure of the original molecule. For an amino acid like this compound, common fragmentation patterns would involve the loss of water (H₂O), carbon monoxide (CO), and ammonia (B1221849) (NH₃) from the protonated molecular ion.

Q & A

Q. What are the recommended methods for synthesizing 5-Amino-2-methylpentanoic acid in laboratory settings?

A stepwise approach involves coupling protected amino acids with carbodiimide reagents (e.g., DCC or EDC) followed by deprotection. For example, tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups can be used to protect the amino group during synthesis. Deprotection may require hydrogenolysis (using H₂/Pd) or acidic conditions (e.g., trifluoroacetic acid). Multi-step protocols should include purification via column chromatography or recrystallization, with intermediate characterization using TLC and NMR .

Q. How should researchers characterize the purity and structure of this compound?

Analytical methods include:

- NMR spectroscopy : Confirm structural integrity by analyzing proton environments (e.g., δ 1.50–1.56 ppm for methyl groups, δ 12.02 ppm for carboxylic protons) .

- Mass spectrometry (MS) : Verify molecular weight (e.g., molecular ion peaks at m/z 233.26 for related analogs) .

- HPLC : Assess purity using reverse-phase columns with UV detection at 210–220 nm. Adjust mobile phase composition (e.g., acetonitrile/water with 0.1% TFA) to optimize resolution .

Q. What safety protocols are essential when handling this compound in experimental setups?

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks during synthesis or solvent evaporation .

- Disposal : Neutralize acidic/basic residues before incineration in EPA-compliant facilities .

Advanced Research Questions

Q. What strategies optimize stereochemical control during the synthesis of this compound derivatives?

Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., chiral palladium complexes) can enforce stereoselectivity. For example, L-proline-derived catalysts have been used to achieve >90% enantiomeric excess (ee) in β-methyl-substituted amino acids. Post-synthesis, chiral HPLC with cellulose-based columns can validate stereochemical purity .

Q. How can researchers address discrepancies in spectroscopic data when analyzing this compound analogs?

Contradictions in NMR or MS data often arise from:

- Tautomerism : Carboxylic acid protons may exhibit variable chemical shifts depending on solvent pH .

- Impurity interference : Use 2D NMR (e.g., HSQC, COSY) to resolve overlapping signals. Cross-validate with alternative techniques like FT-IR (e.g., carbonyl stretching at ~1700 cm⁻¹) .

Q. What computational methods predict the physicochemical properties of this compound for drug discovery applications?

Quantitative Structure-Property Relationship (QSPR) models and neural networks can predict logP, solubility, and bioavailability. For instance, CC-DPS platforms integrate quantum chemistry and statistical thermodynamics to simulate partition coefficients (logP ≈ -1.2) and topological polar surface area (TPSA ≈ 80 Ų), aiding in lead optimization .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.